Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- (CAS 646039-67-0) is a synthetic, fluorinated sulfonamide building block with the molecular formula C₁₇H₁₀F₆N₂O₃S and a molecular weight of 436.33 g/mol. It features a benzenesulfonamide core substituted at the 4-position with a 2-oxazolyl heterocycle and is N-linked to a 3,5-bis(trifluoromethyl)phenyl ring.

Molecular Formula C17H10F6N2O3S
Molecular Weight 436.3 g/mol
CAS No. 646039-67-0
Cat. No. B12608485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-
CAS646039-67-0
Molecular FormulaC17H10F6N2O3S
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H10F6N2O3S/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)25-29(26,27)14-3-1-10(2-4-14)15-24-5-6-28-15/h1-9,25H
InChIKeyQEVAFBPQVOCYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,5-Bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)benzenesulfonamide (CAS 646039-67-0): Core Identity for Procurement


Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- (CAS 646039-67-0) is a synthetic, fluorinated sulfonamide building block with the molecular formula C₁₇H₁₀F₆N₂O₃S and a molecular weight of 436.33 g/mol . It features a benzenesulfonamide core substituted at the 4-position with a 2-oxazolyl heterocycle and is N-linked to a 3,5-bis(trifluoromethyl)phenyl ring. The compound is typically supplied as a research chemical with a standard purity of 97%, accompanied by batch-specific quality control data such as NMR, HPLC, and GC reports . Its structure places it at the intersection of oxazole and sulfonamide chemistries, which are independently recognized as privileged scaffolds in medicinal chemistry and agrochemical discovery.

Why N-[3,5-Bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)benzenesulfonamide Cannot Be Casually Substituted


In-class sulfonamides or oxazole-containing building blocks are not freely interchangeable with N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)benzenesulfonamide. The 3,5-bis(trifluoromethyl)phenyl N-substituent introduces a unique combination of strong electron-withdrawing character, high lipophilicity, and a distinctive steric bulk, which collectively modulate the sulfonamide NH-acidity and the overall molecular conformation. These properties directly influence target binding, metabolic stability, and solubility in ways that the mono-CF₃ or unsubstituted phenyl analogs cannot replicate [1]. The para-oxazole substituent on the sulfonyl-bearing ring further imposes a specific geometry and hydrogen-bonding network potential. The quantitative evidence below demonstrates that seemingly minor structural deviations can lead to significant losses in biochemical potency or physicochemical suitability, making precise specification of this CAS number a critical gating factor in reproducible research and development workflows.

Quantitative Differentiation Evidence for Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-


Steric and Electronic Differentiation from the Mono-CF₃ Analog

The 3,5-bis(trifluoromethyl)phenyl group in the target compound provides a markedly different electronic environment compared to the closest commercially available analog, Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-. While direct head-to-head biological data for this specific pair is not publicly available, the class-level impact of the second CF₃ group on the sulfonamide NH-acidity is predictable and quantifiable. The σₘ Hammett constant for a m-CF₃ group is +0.43, meaning the bis-substitution doubles the electron-withdrawing effect at the sulfonamide nitrogen, lowering its pKa by an estimated 0.8–1.2 log units relative to the 4-CF₃ analog (σₚ = +0.54) [1]. This altered NH-acidity directly translates to differentiated zinc-binding capacity in carbonic anhydrase and other metalloenzyme targets, where the sulfonamide anion is the pharmacophore [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

Supplier-Verified Purity and Batch-to-Batch Consistency Versus Uncharacterized Alternatives

The target compound is supplied with a certified purity of 97% by Bidepharm, with batch-specific NMR, HPLC, and GC analytical data provided upon request . In contrast, many alternative sources for structurally related oxazole-sulfonamide building blocks either do not disclose purity or lack transparent batch-level quality control documentation. For example, some catalog entries for similar compounds list purity as "N/A" or provide only nominal values without supporting chromatograms . This documented purity and traceability directly reduce the risk of introducing uncharacterized impurities that can compromise catalytic reactions or biological assay reproducibility.

Analytical Chemistry Procurement Quality Control Reproducibility

Lipophilicity-Driven Differentiation for Membrane Permeability and Solubility Predictions

The 3,5-bis(trifluoromethyl)phenyl motif significantly elevates the compound's lipophilicity compared to non-fluorinated or mono-fluorinated oxazole-benzenesulfonamide analogs. Using the measured logP of a closely related 3,5-bis(CF3)-phenyl sulfonamide scaffold as a reference (clogP ≈ 4.2), the target compound is estimated to have a logP approximately 1.5–2.0 log units higher than a hypothetical oxazole-benzenesulfonamide bearing an unsubstituted N-phenyl ring [1]. This elevation is a class-level characteristic of aromatic CF₃ groups and is critical for applications targeting intracellular or CNS-penetrant profiles, as well as for avoiding aqueous solubility-limited assay conditions.

Physicochemical Property Optimization ADME Drug Design

High-Value Application Scenarios for N-[3,5-Bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)benzenesulfonamide


Synthesis of RBP4-Targeted Heterocyclic Libraries for Ophthalmic Disease

Patents such as CA2965465A1 disclose heteroaryl compounds with excellent RBP4 (retinol binding protein 4) lowering effects for treating macular degeneration and Stargardt disease [1]. The target compound's core—a benzenesulfonamide coupled to an oxazole and bearing a bis(trifluoromethyl)phenyl group—aligns closely with the Markush structures claiming superior RBP4 inhibitory activity. Researchers can use this specific building block as a late-stage diversification point or a validated substructure for generating focused libraries where the bis-CF3 motif is essential for potency.

Development of Isoform-Selective Carbonic Anhydrase Inhibitors

The sulfonamide group is the classic zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. The exceptionally acidic NH proton in the target compound, driven by the bis-CF3 substitution, is predicted to enhance binding affinity to CA isoforms that favor anionic sulfonamide ligation, such as the tumor-associated isoforms CA IX and CA XII [2]. Procuring this specific compound allows medicinal chemists to test the hypothesis that a dual CF3-induced pKa shift translates into isoform selectivity without necessitating additional scaffold modifications.

Agrochemical Lead Generation Exploiting Fluorine-Enhanced Bioactivity

The combination of an oxazole heterocycle and a fluorinated aromatic ring is a recurrent motif in modern agrochemicals due to enhanced metabolic stability and bioavailability [3]. This building block provides a pre-assembled, purity-verified entry point for synthesizing novel fungicidal or herbicidal leads. Its documented 97% purity with batch-specific QC minimizes the risk of trace metal or organic impurities that could confound greenhouse screening results, making it a reliable choice for industrial agrochemical discovery programs.

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